Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone
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Overview
Description
Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatility in synthetic organic chemistry due to their stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone typically involves the reaction of 2-(2,4-dichlorophenyl)quinoline-4-carbaldehyde with benzotriazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce corresponding alcohols .
Scientific Research Applications
Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the presence of the benzotriazole moiety, which can form hydrogen bonds and π-π stacking interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzotriazol-1-yl-(2,4-dichlorophenyl)methanone
- 2-(2H-benzotriazol-2-yl)-4,6-dichlorophenol
- 1-(2,4-dichlorobenzoyl)-1H-benzotriazole
Uniqueness
Benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone is unique due to its quinoline moiety, which imparts additional biological activity and enhances its potential as a pharmacological agent. The combination of benzotriazole and quinoline structures makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
benzotriazol-1-yl-[2-(2,4-dichlorophenyl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N4O/c23-13-9-10-15(17(24)11-13)20-12-16(14-5-1-2-6-18(14)25-20)22(29)28-21-8-4-3-7-19(21)26-27-28/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSOECBHCCGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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